molecular formula C23H32O8 B593488 1-O-Ethylpiptocarphin F CAS No. 142891-12-1

1-O-Ethylpiptocarphin F

Cat. No. B593488
CAS RN: 142891-12-1
M. Wt: 436.501
InChI Key: MGNUNTNCLXJNOI-UHFFFAOYSA-N
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Description

1-O-Ethylpiptocarphin F is a natural compound that belongs to the chemical family of sesquiterpenoids . It is isolated from the herbs of Vernonia volkameriifolia .


Molecular Structure Analysis

The molecular formula of 1-O-Ethylpiptocarphin F is C23H32O8 . The InChI Key is MGNUNTNCLXJNOI-UHFFFAOYSA-N . The molecular weight is 436.501 .


Physical And Chemical Properties Analysis

1-O-Ethylpiptocarphin F appears as an oil . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

properties

IUPAC Name

[11-ethoxy-6-(ethoxymethyl)-10-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O8/c1-7-27-13-15-18-16(30-20(15)25)11-21(5)9-10-23(31-21,28-8-2)22(6,26)12-17(18)29-19(24)14(3)4/h11,17,26H,3,7-10,12-13H2,1-2,4-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNUNTNCLXJNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)OCC)(C)O)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-Ethylpiptocarphin F

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